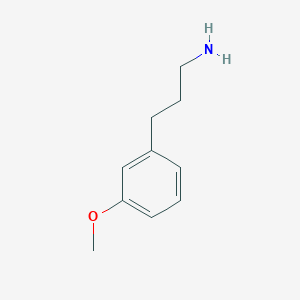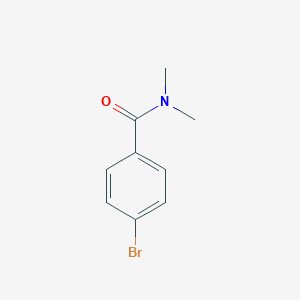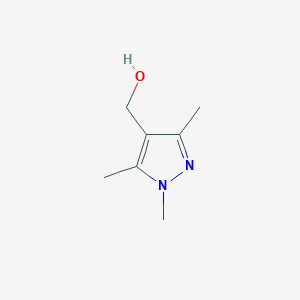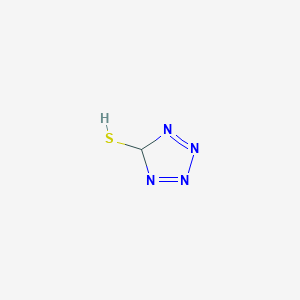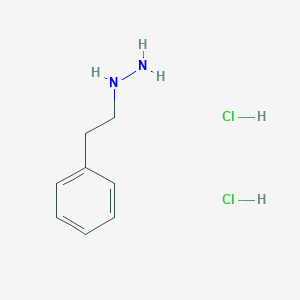
Phenethylhydrazine dihydrochloride
Vue d'ensemble
Description
Phenethylhydrazine dihydrochloride is a chemical compound that has been studied in various contexts, including its effects on monoamine oxidase (MAO) and its potential as an inhibitor of certain enzymes. It is related to phenethylhydrazine, a compound that has been shown to be a competitive inhibitor of MAO from rat liver and pig brain, and also acts as a substrate for MAO . Phenethylhydrazine derivatives have been used in the past as antipyretics and for the treatment of blood disorders, but they are also known to cause damage to red blood cells and potentially lead to anemia .
Synthesis Analysis
The synthesis of phenethylhydrazine-related compounds can involve various chemical reactions. For instance, the reaction of Ph2PCl with tert-butylhydrazine hydrochloride yields a compound with temperature-dependent NMR spectra due to hindered rotation about the P-N bonds . Another example is the synthesis of phenylethylidenehydrazine (PEH), a proposed metabolite of phenelzine, which was synthesized in laboratories and tested for its effects on GABA transaminase .
Molecular Structure Analysis
The molecular structure of phenethylhydrazine derivatives can be complex and exhibit interesting properties. For example, the crystal structures of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone and its inclusion compound with water show that the molecules are linked into dimers by a pair of hydrogen bonds . Additionally, the molecular structures of borylated hydrazines have been determined by X-ray crystal structure analysis, revealing the influence of the B substituent on the conformation .
Chemical Reactions Analysis
Phenethylhydrazine and its derivatives can undergo various chemical reactions. For instance, phenethylhydrazine is a competitive inhibitor of MAO and can be oxidized by this enzyme . The intramolecular rearrangement of phosphinohydrazides and transformations of bulky phosphinohydrazines have been studied, showing that strong nucleophiles can cause fragmentation of the molecules . Furthermore, phenethylhydrazine derivatives can form hydrazones with 2-keto acids, which may affect gluconeogenesis and other metabolic processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenethylhydrazine derivatives can vary depending on the specific compound and its structure. For example, the compound synthesized from Ph2PCl and tert-butylhydrazine hydrochloride exhibits temperature-dependent NMR spectra . The inclusion compound of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone with water forms channels along a specific axis, filled with hydrogen-bonded disordered water molecules . The optoelectronic properties of 2,5-di(aryleneethynyl)pyrazine derivatives have been studied, showing potential for use in light-emitting devices .
Applications De Recherche Scientifique
Biochemical Mechanisms and Inhibitory Effects
Phenethylhydrazine has been studied for its interactions with enzymes such as monoamine oxidase (MAO). It is found to be both a substrate and an inhibitor of MAO, offering insights into enzyme kinetics and inhibition mechanisms. For instance, Tipton and Spires (1971) demonstrated that phenethylhydrazine competitively inhibits MAO in the presence of benzylamine, highlighting its dual role in biochemical processes The Biochemical journal.
Metabolic and Pharmacological Properties
The compound's metabolic effects, particularly its interaction with gluconeogenesis and related metabolic pathways, have been a subject of research. Kleineke, Peters, and Söling (1979) investigated the hepatic effects of phenethylhydrazine, finding that it inhibits gluconeogenesis from certain substrates in rat liver experiments, suggesting a complex impact on metabolic functions Biochemical pharmacology.
Neuropharmacology and Oxidative Stress
Phenethylhydrazine's neuropharmacological properties, especially its potential in modulating oxidative stress, have been explored. Baker et al. (2019) provided a comprehensive review on how phenelzine, a derivative, may attenuate oxidative stress through various mechanisms, including inhibition of GABA transaminase and sequestration of reactive aldehydes, which are crucial in neurodegenerative disorders Chemico-biological interactions.
Toxicological and Environmental Impacts
Studies on the toxicological impacts of phenethylhydrazine and related compounds have contributed significantly to understanding their potential hazards. Research by Rajagopal, Balasubramanian, and Kalyanaraman (2019) on zebrafish models highlighted the dose-dependent cytotoxic effects of phenylhydrazine hydrochloride, a related compound, demonstrating its potential environmental and biological risks Bioinformation.
Safety And Hazards
Phenethylhydrazine dihydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is suspected of causing genetic defects and cancer, and causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
2-phenylethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-10-7-6-8-4-2-1-3-5-8;;/h1-5,10H,6-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHKVNHUVGFHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168641 | |
| Record name | Hydrazine, phenethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenethylhydrazine dihydrochloride | |
CAS RN |
16904-30-6 | |
| Record name | Phenelzine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, phenethyl-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenelzine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




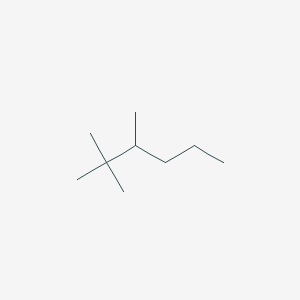
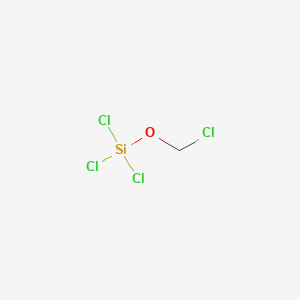

![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)


